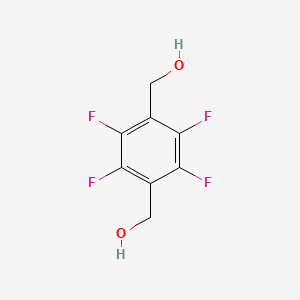

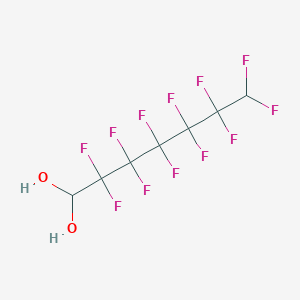

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol (DFH) is an organofluorine compound that has been studied for its potential applications in various scientific research fields. This compound is a colorless, non-toxic, and non-flammable liquid with a boiling point of approximately 120°C and a melting point of approximately -20°C. It is a very stable compound and has a low vapor pressure. It is also soluble in many organic solvents, making it an ideal choice for numerous applications.

Scientific Research Applications

Waterborne Polyurethanes Synthesis

Junpei Li et al. (2015) demonstrated the use of a novel fluorinated diol, specifically 3-(bis-(N, N-dihydroxyethyl)) dodecafluoroheptyl acrylate (DEFA), in the synthesis of waterborne fluorinated polyurethane emulsions. These emulsions exhibit improved water/organic solvent resistance, thermal stability, and mechanical properties, highlighting the impact of fluorinated diols on enhancing material characteristics (Li et al., 2015).

Diols as Platform Chemicals

A. Zeng and W. Sabra (2011) discussed the role of diols, including fluorinated variants, as platform chemicals for the production of green chemicals and fuels through microbial bioconversion of renewable materials. This research underscores the environmental and industrial significance of diols in sustainable chemistry (Zeng & Sabra, 2011).

Vapor-phase Catalytic Dehydration

K. Abe et al. (2011) explored the vapor-phase catalytic dehydration of terminal diols, including long-chain variants similar to the one , over rare earth oxides. This process yields unsaturated alcohols, showcasing the applicability of fluorinated diols in chemical synthesis and industrial catalysis (Abe et al., 2011).

Fluorinated Polyester Preparation

J. Xiong et al. (2013) investigated the preparation and properties of fluorinated polyesters using 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl glycidyl ether (DFGE), a compound related to the dodecafluoroheptane diol. The study demonstrated how fluorinated diols contribute to the creation of materials with enriched fluorine surfaces, affecting the wettability and surface energy of coatings (Xiong et al., 2013).

Micellization and Adsorption Studies

C. Damas et al. (2001) conducted a thermodynamic investigation into the micellization and adsorption of short-chain perfluorodiols, revealing insights into the behavior of fluorinated diols in different environments. This research offers a foundational understanding of how such diols interact at the molecular level, which is critical for their application in various domains (Damas et al., 2001).

properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1-2,20-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPJWMXVKNDLCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379819 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol | |

CAS RN |

812-87-3 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.